N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as ENB-0040 or Plicera, and it is a potent inhibitor of cathepsin K, a lysosomal cysteine protease.
Mecanismo De Acción
N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide is a potent inhibitor of cathepsin K, a lysosomal cysteine protease. Cathepsin K is involved in the degradation of bone matrix proteins and is overexpressed in various types of cancer. The inhibition of cathepsin K by ENB-0040 leads to the accumulation of undegraded bone matrix proteins, which increases bone mineral density and reduces the risk of fractures in osteoporosis. In cancer, the inhibition of cathepsin K by ENB-0040 reduces tumor growth and metastasis by inhibiting the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide have been extensively studied. In preclinical studies, ENB-0040 has been shown to increase bone mineral density and reduce the risk of fractures in osteoporosis. It has also been shown to reduce tumor growth and metastasis in various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide in lab experiments is its potent inhibition of cathepsin K. This allows for the investigation of the role of cathepsin K in various biological processes. However, the use of ENB-0040 in lab experiments is limited by its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research on N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide. One direction is the investigation of its potential use in the treatment of other diseases that involve the overexpression of cathepsin K, such as arthritis and atherosclerosis. Another direction is the development of more cost-effective synthesis methods to increase the availability of ENB-0040 for lab experiments and clinical trials. Additionally, the investigation of the potential side effects of ENB-0040 is an important direction for future research.
Métodos De Síntesis
The synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-nitrobenzoic acid, which is reacted with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with N-(ethylsulfonyl)aniline to form N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide. The final product can be obtained through crystallization and recrystallization processes.
Aplicaciones Científicas De Investigación
N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of osteoporosis. Cathepsin K is involved in the degradation of bone matrix proteins, and its inhibition by ENB-0040 has been shown to increase bone mineral density and reduce the risk of fractures in preclinical studies.
ENB-0040 has also been investigated for its potential use in the treatment of cancer. Cathepsin K is overexpressed in various types of cancer, and its inhibition by ENB-0040 has been shown to reduce tumor growth and metastasis in preclinical studies.
Propiedades
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-2-16-24(22,23)14-9-5-12(6-10-14)17-15(19)11-3-7-13(8-4-11)18(20)21/h3-10,16H,2H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJCMSRKZNEYBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.